nAChR Functional Activity: MAPP Displays ≤1% of Anabaseine Potency in a Direct Head-to-Head Pharmacological Comparison with Cyclic Iminium and Imine Analogs
In a controlled study designed to identify the pharmacologically active form of anabaseine, the open-chain ammonium-ketone analog 5-methylamino-1-(3-pyridyl)-1-pentanone (MAPP, the free base of the target compound) was directly compared with two other stable analogs—the cyclic iminium form PTHP (2-(3-pyridyl)-1,4,5,6-tetrahydropyrimidine) and the cyclic imine form 2,3′-bipyridyl—for agonist activity and binding affinity at vertebrate brain and neuromuscular nAChRs. PTHP displayed nAChR potencies and binding affinities similar to anabaseine, whereas MAPP displayed ≤1% of the activity predicted if the open-chain ammonium-ketone form were solely active [1]. This near-complete loss of agonist activity establishes MAPP as a functionally silent nAChR ligand, in contrast to the potent cyclic iminium analog PTHP.
| Evidence Dimension | nAChR agonist potency and binding affinity (functional activity relative to anabaseine) |
|---|---|
| Target Compound Data | MAPP (5-methylamino-1-(3-pyridyl)-1-pentanone): ≤1% of anabaseine's potency and binding affinity at vertebrate brain and neuromuscular nAChRs |
| Comparator Or Baseline | PTHP (2-(3-pyridyl)-1,4,5,6-tetrahydropyrimidine): potency and binding affinity similar to anabaseine; anabaseine = 100% reference activity |
| Quantified Difference | MAPP activity ≤1% of anabaseine vs. PTHP activity approximately equivalent to anabaseine (≥100-fold difference) |
| Conditions | [3H]-methylcarbamylcholine competitive binding assay at rat brain α4β2 nAChRs; functional agonist assays at human neuromuscular and frog nAChRs; pH 7.4 physiological buffer |
Why This Matters
This direct head-to-head evidence proves MAPP is the appropriate negative control or 'silent' comparator for anabaseine-related nAChR studies, whereas PTHP or anabaseine itself should be selected when receptor activation is required.
- [1] Andrud K, Xing H, Gabrielsen B, Bloom L, Mahnir V, Lee S, Green BT, Lindstrom J, Kem W. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. Marine Drugs. 2019; 17(11):614. DOI: 10.3390/md17110614. View Source
